
(R)-(-)-2-Hexanol
Overview
Description
(R)-(-)-2-Hexanol (CAS 26549-24-6) is a chiral secondary alcohol with the molecular formula C₆H₁₄O and a molecular weight of 102.17 g/mol . Its IUPAC name is hexan-2-ol, and it features a hydroxyl group (-OH) on the second carbon of a six-carbon chain, with a stereocenter at this position. The (R)-enantiomer is distinguished by its specific optical rotation and plays a critical role in asymmetric synthesis and enzymatic interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-(-)-2-Hexanol can be synthesized through several methods:
Reduction of 2-Hexanone: One common method involves the reduction of 2-hexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether.
Asymmetric Hydrogenation: Another method is the asymmetric hydrogenation of 2-hexanone using chiral catalysts. This method ensures the production of the ®-enantiomer with high enantiomeric excess.
Industrial Production Methods:
Biocatalysis: Industrially, ®-(-)-2-Hexanol can be produced using biocatalysts such as enzymes or whole-cell microorganisms. These biocatalysts facilitate the enantioselective reduction of prochiral ketones to yield the desired enantiomer.
Types of Reactions:
Oxidation: ®-(-)-2-Hexanol can undergo oxidation to form 2-hexanone. Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).
Esterification: The hydroxyl group of ®-(-)-2-Hexanol can react with carboxylic acids or acid chlorides to form esters. This reaction typically requires a catalyst such as sulfuric acid (H2SO4) or a base like pyridine.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), resulting in the formation of alkyl halides.
Common Reagents and Conditions:
Oxidation: PCC, CrO3, and other oxidizing agents.
Esterification: Carboxylic acids, acid chlorides, H2SO4, pyridine.
Substitution: SOCl2, PBr3.
Major Products:
Oxidation: 2-Hexanone.
Esterification: Hexyl esters.
Substitution: Alkyl halides such as 2-chlorohexane or 2-bromohexane.
Scientific Research Applications
®-(-)-2-Hexanol has various applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis.
Biology: It serves as a substrate in enzymatic studies to understand the specificity and mechanism of alcohol dehydrogenases.
Medicine: ®-(-)-2-Hexanol is investigated for its potential use in pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor. Additionally, it is employed in the synthesis of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of ®-(-)-2-Hexanol depends on its interaction with specific molecular targets:
Enzymatic Reactions: In biological systems, ®-(-)-2-Hexanol can be oxidized by alcohol dehydrogenases to form 2-hexanone. This reaction involves the transfer of a hydride ion from the alcohol to the coenzyme NAD+.
Receptor Binding: In some cases, ®-(-)-2-Hexanol may interact with olfactory receptors, contributing to its use in fragrances and flavors.
Comparison with Similar Compounds
Key Properties:
- Odor Profile : Imparts a "green, grassy" scent, prominent in foods like safflower and bell peppers .
- Biological Relevance : Acts as a biomarker for dietary intake of certain plants and is detected in human saliva .
Structural Isomers and Enantiomers
(a) 1-Hexanol (Primary Alcohol)
- Structure : Hydroxyl group on the terminal carbon.
- Odor: Less green/grassy compared to 2-hexanol; esters of 1-hexanol contribute fruity/floral notes .
- Stability: Undergoes oxidation to hexanal, whereas 2-hexanol oxidizes to 2-hexanone .
(b) (S)-2-Hexanol
- Enzymatic Activity: In oxidative reactions catalyzed by Leifsonia sp. ADH, (R)-2-hexanol exhibits 1,906% relative activity, while the (S)-enantiomer shows only 38%, highlighting enantioselectivity in biocatalysis .
(c) 2-Ethyl-1-Hexanol
- Structure : Branched chain with a hydroxyl group on the first carbon.
- Applications: Used in plasticizers and coatings, contrasting with 2-hexanol’s role in flavor/aroma .
Functional Group Analogues
(a) 2-Hexanone (Ketone)
- Relationship: 2-Hexanol is reduced to 2-hexanone. Roasting processes (e.g., in rapeseed oil) increase 2-hexanol levels by 60-fold due to ketone reduction .
(b) Hexanal (Aldehyde)
- Biosynthetic Pathway: Both hexanal and 2-hexanol derive from lipid oxidation but contribute distinct odors—hexanal is "sharp," while 2-hexanol is "herbal" .
Stability Under Oxidative Conditions
- Thermo-Oxidative Aging: 2-Hexanol and 1-hexanol show comparable degradation rates when aged with hydrogen peroxide, with slightly higher residual concentrations in closed systems (~5–10% variation) .
- Branched Alcohols: Longer-chain branched alcohols (e.g., 2-ethyl-1-hexanol) exhibit greater oxidative stability due to steric hindrance .
Volatile Compound Profiles in Natural Products
Table 1: Key Odorants in Tea and Fruits
Biological Activity
(R)-(-)-2-Hexanol, a chiral alcohol with the molecular formula , is recognized for its diverse biological activities. This compound is utilized in various applications, including as a fragrance ingredient, a solvent, and a potential therapeutic agent. This article provides an overview of its biological activity, including antimicrobial properties, toxicity assessments, and metabolic implications based on current research findings.
- Molecular Formula :
- CAS Number : 626-93-7
- Density : 681 kg/m³
Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of this compound. Research indicates that hexanol vapors exhibit significant antibacterial activity against various Gram-negative bacteria while showing limited effects on Gram-positive strains. For instance:
- In Vitro Studies : A study demonstrated that concentrations exceeding 3.9 mM of hexanol effectively inhibited the growth of Escherichia coli and other pathogens such as Serratia marcescens and Proteus vulgaris .
- Agar Diffusion Tests : The compound showed notable efficacy against Shigella flexneri, while it did not significantly affect Staphylococcus aureus or Streptococcus pyogenes .
Toxicity and Safety Assessments
Toxicological evaluations of this compound reveal important insights regarding its safety profile:
Metabolism and Pharmacokinetics
This compound is metabolized in the body through various pathways that involve oxidation and conjugation processes. It acts as a semiochemical and can influence biological systems as follows:
- Plant Metabolite : The compound plays a role in plant signaling and may affect interactions with herbivores or pathogens .
- Human Metabolite : In humans, this compound is produced during lipid metabolism and can influence physiological responses such as olfactory signaling .
Case Studies
- Hexanol Vapor Exposure :
- Microalgae Extracts :
Summary Table of Biological Activities
Activity Type | Findings |
---|---|
Antimicrobial | Effective against Gram-negative bacteria; limited effect on Gram-positive strains |
Mutagenicity | Non-mutagenic based on read-across from related compounds |
Developmental Toxicity | NOAEL established at 100 mg/kg/day |
Irritation | Increased eye and nasal irritation reported in human exposure studies |
Plant Interaction | Acts as a semiochemical influencing plant defense mechanisms |
Properties
IUPAC Name |
(2R)-hexan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-3-4-5-6(2)7/h6-7H,3-5H2,1-2H3/t6-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVRIHYSUZMSGM-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26549-24-6 | |
Record name | 2-Hexanol, (R)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-HEXANOL, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4687A22R2W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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